Physicochemical Property Differentiation: XLogP of 3',5-Difluorobiphenyl-2-carboxylic Acid vs. 3',5'-Difluorobiphenyl-4-carboxylic Acid
The target compound 3',5-difluorobiphenyl-2-carboxylic acid has a calculated XLogP of 3.1, which indicates its lipophilicity and potential for membrane permeability. This value is distinct from its positional isomer, 3',5'-difluorobiphenyl-4-carboxylic acid, which has a different spatial arrangement of the carboxylic acid group relative to the fluorinated phenyl ring, affecting its overall polarity and interaction profile [1]. While direct experimental logP data for the 4-carboxylic acid isomer is not compiled here, the structural difference is known to impact chromatographic retention times and, consequently, purification strategies and formulation considerations in a drug discovery setting.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.1 [1] |
| Comparator Or Baseline | 3',5'-Difluorobiphenyl-4-carboxylic acid (Isomer with carboxylic acid at the 4-position) |
| Quantified Difference | Not directly comparable due to lack of a common experimental dataset, but structural isomers typically exhibit differing logP values, influencing pharmacokinetic behavior. |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
The specific XLogP value of 3.1 for this isomer is a key descriptor for medicinal chemists using Lipinski's Rule of Five to assess oral drug-likeness, guiding the selection of building blocks for lead optimization campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 46312311, 3',5-Difluorobiphenyl-2-carboxylic acid. Retrieved April 21, 2026. View Source
